molecular formula C12H12N2O2S B7629999 [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone

[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B7629999
M. Wt: 248.30 g/mol
InChI Key: BMSAWXUZALWAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone for lab experiments is its diverse biological activities. It can be used in a variety of assays to investigate its effects on various signaling pathways and cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of new synthetic methods for this compound and related thiazole derivatives. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, investigations into the toxicity and pharmacokinetics of this compound are needed to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone is a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing this compound involves the reaction of 3-furancarboxaldehyde with thiosemicarbazide, followed by the addition of pyrrolidine and a suitable reagent for the formation of the thiazole ring. The final product is obtained after purification and isolation steps.

Scientific Research Applications

[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of new catalysts.

Properties

IUPAC Name

[2-(furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(14-4-1-2-5-14)10-7-13-11(17-10)9-3-6-16-8-9/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSAWXUZALWAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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